
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is a chiral compound featuring a benzyl group, a fluorophenyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-3-phenylpropan-1-ol with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the dihydrooxazole ring. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the benzyl or fluorophenyl moieties.
Scientific Research Applications
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(S)-5-Benzyl-2-(4-chlorophenyl)-4,5-dihydrooxazole: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(S)-5-Benzyl-2-(4-methylphenyl)-4,5-dihydrooxazole: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.
Uniqueness
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity. Fluorine’s electronegativity and small size allow it to influence the compound’s overall properties significantly, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C16H14FNO |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO/c17-14-8-6-13(7-9-14)16-18-11-15(19-16)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2/t15-/m0/s1 |
InChI Key |
YBGOYVGHBULBPV-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
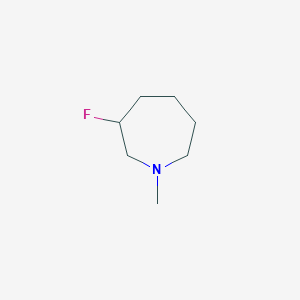
![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)



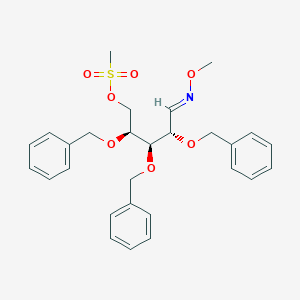

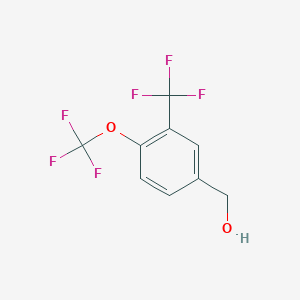
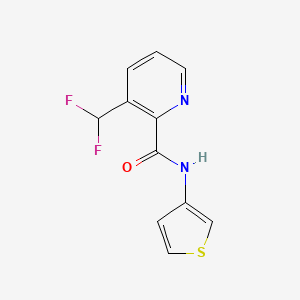
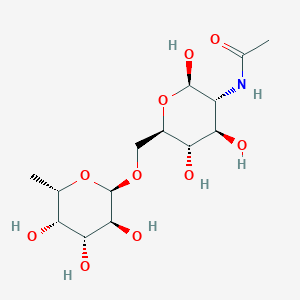
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)


